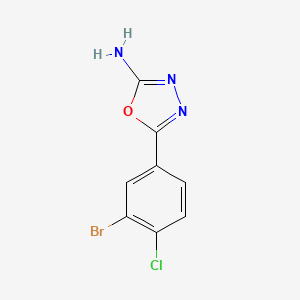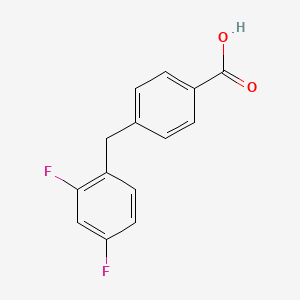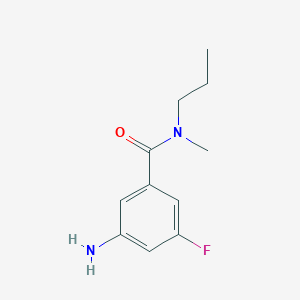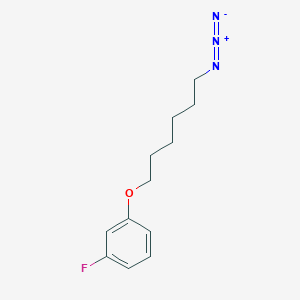
1-((6-Azidohexyl)oxy)-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((6-Azidohexyl)oxy)-3-fluorobenzene is an organic compound that features both azide and fluorobenzene functional groups. The azide group is known for its high reactivity, making this compound particularly interesting for various chemical applications. The fluorobenzene moiety adds unique properties such as increased stability and potential for specific interactions in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Azidohexyl)oxy)-3-fluorobenzene typically involves a multi-step process. One common method starts with the preparation of 6-azidohexanol, which is then reacted with 3-fluorobenzene under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive azide group.
Analyse Des Réactions Chimiques
Types of Reactions
1-((6-Azidohexyl)oxy)-3-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often facilitated by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles
Reduction Reactions: The azide group can be reduced to an amine using reagents such as triphenylphosphine (PPh3) in the presence of water.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions
Major Products
Triazoles: Formed via CuAAC reactions.
Amines: Formed via reduction of the azide group.
Applications De Recherche Scientifique
1-((6-Azidohexyl)oxy)-3-fluorobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-((6-Azidohexyl)oxy)-3-fluorobenzene largely depends on the specific application. In bioconjugation, the azide group reacts with alkyne-functionalized molecules via CuAAC to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((6-Azidohexyl)oxy)benzene: Similar structure but lacks the fluorine atom, which may affect its reactivity and stability.
6-Azidohexanol: A precursor in the synthesis of 1-((6-Azidohexyl)oxy)-3-fluorobenzene, used in various chemical reactions.
Uniqueness
This compound is unique due to the presence of both azide and fluorobenzene groups. The azide group provides high reactivity, while the fluorobenzene moiety offers increased stability and potential for specific interactions in biological systems. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H16FN3O |
|---|---|
Poids moléculaire |
237.27 g/mol |
Nom IUPAC |
1-(6-azidohexoxy)-3-fluorobenzene |
InChI |
InChI=1S/C12H16FN3O/c13-11-6-5-7-12(10-11)17-9-4-2-1-3-8-15-16-14/h5-7,10H,1-4,8-9H2 |
Clé InChI |
JWIBPFIYHGZXNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)OCCCCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


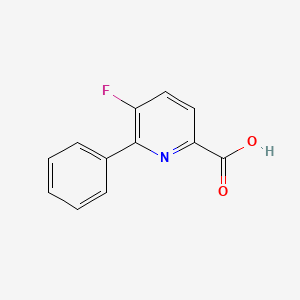
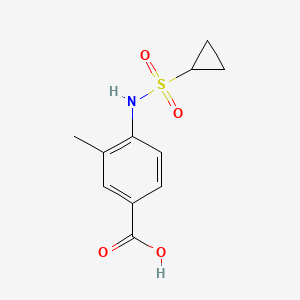
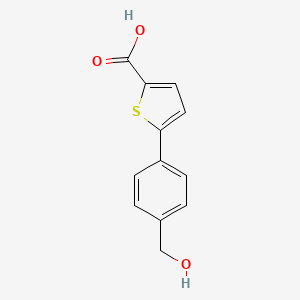
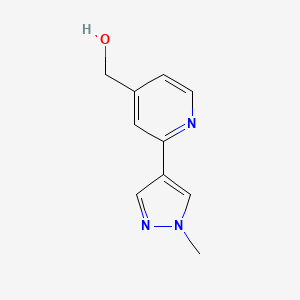
![1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine](/img/structure/B15091237.png)
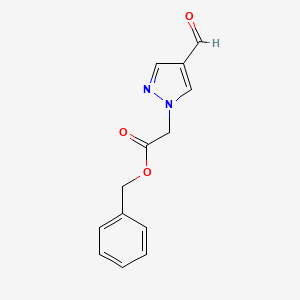
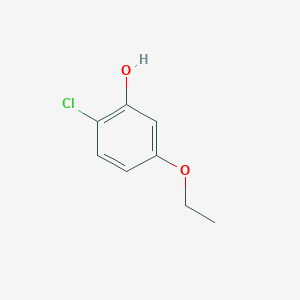
![1-[3-(Benzyloxy)phenyl]-2-methylpropan-1-one](/img/structure/B15091250.png)
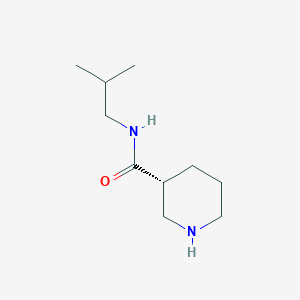
![(7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B15091274.png)
